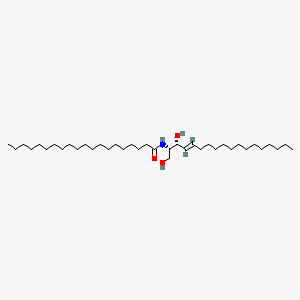
4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₆N₂O₂ and its molecular weight is 220.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Aquatic Effects
Research on the environmental fate and aquatic effects of related oxo-process chemicals, such as butyl acetate and 1-butanol, provides insights into the broader category of substances similar to 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone. These studies evaluate the solubility, volatility, and biodegradability of these compounds, highlighting their limited environmental releases due to enclosed manufacturing processes. The findings suggest that inadvertent releases into the environment would be rapidly biodegraded, posing low concern to aquatic life and indicating a negligible threat from residues remaining in water (Staples, 2001).
Biofuel Production and Applications
The application of butanol, including 1-butanol, a compound structurally related to the chemical , highlights the potential of these types of chemicals in the biofuel industry. Research indicates that butanol offers several advantages over traditional fuels and other biofuels due to its favorable physical and thermodynamic properties. Studies focus on improving production techniques and exploring its use as a biofuel in internal combustion engines, suggesting a promising alternative to gasoline or diesel fuel (Veza, Said, & Latiff, 2020). This area of research exemplifies the broader potential applications of chemicals related to this compound in renewable energy and sustainable technologies.
Biomass-derived Chemicals for Drug Synthesis
Levulinic acid (LEV), produced entirely from biomass, demonstrates the versatility of biomass-derived chemicals in synthesizing value-added compounds, such as 2-butanone and 2-methyltetrahydrofuran. This research underscores the potential of utilizing similar chemicals in the field of medicine, particularly in drug synthesis. LEV's functional groups make it a flexible and diverse candidate for cleaner and cost-effective drug synthesis, indicating a similar potential for chemicals like this compound in biomedical applications (Zhang et al., 2021).
Eigenschaften
IUPAC Name |
4-(2-oxopropylamino)-1-pyridin-3-ylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,13H,3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUFSLHJONRERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695909 |
Source


|
| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63551-23-5 |
Source


|
| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














